4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate
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Overview
Description
4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the reaction of salicylaldehyde with 2-aminophenol to form an intermediate Schiff base, which is then reacted with 3,5-dinitrobenzoyl chloride to yield the final product . The reaction conditions often involve the use of solvents like ethanol and require careful control of temperature and pH to ensure the desired product is obtained.
Chemical Reactions Analysis
4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine .
Scientific Research Applications
4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of sensors and other analytical tools due to its electrochemical properties
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate involves its ability to form stable complexes with metal ions. This interaction is facilitated by the imino and hydroxyl groups, which can coordinate with metal ions, leading to changes in the compound’s electronic properties. These changes can be exploited in various applications, such as sensing and catalysis .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate include:
- 4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl acetate
- 4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl benzoate
- 4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 4-nitrobenzoate
These compounds share similar structural features but differ in the substituents on the benzene ring, which can influence their reactivity and applications. The presence of nitro groups in this compound makes it particularly unique due to the electron-withdrawing effects of these groups, which can enhance its reactivity in certain chemical reactions .
Properties
Molecular Formula |
C20H13N3O7 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
[4-[(2-hydroxyphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C20H13N3O7/c24-19-4-2-1-3-18(19)21-12-13-5-7-17(8-6-13)30-20(25)14-9-15(22(26)27)11-16(10-14)23(28)29/h1-12,24H |
InChI Key |
VIYQTAYCCLEHIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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